4-Chloro-6-(oxan-2-YL)-1,3,5-triazin-2-amine

Description

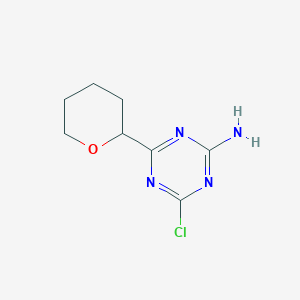

4-Chloro-6-(oxan-2-yl)-1,3,5-triazin-2-amine is a 1,3,5-triazine derivative featuring a chlorine atom at position 4, an oxane (tetrahydropyran) ring at position 6, and an amine group at position 2. Triazines are heterocyclic compounds widely used in pharmaceuticals, agrochemicals, and materials science due to their tunable reactivity and ability to participate in hydrogen bonding and π-π interactions. The oxane substituent in this compound introduces a six-membered oxygen-containing ring, which may influence solubility, steric effects, and intermolecular interactions compared to other triazine derivatives.

Properties

Molecular Formula |

C8H11ClN4O |

|---|---|

Molecular Weight |

214.65 g/mol |

IUPAC Name |

4-chloro-6-(oxan-2-yl)-1,3,5-triazin-2-amine |

InChI |

InChI=1S/C8H11ClN4O/c9-7-11-6(12-8(10)13-7)5-3-1-2-4-14-5/h5H,1-4H2,(H2,10,11,12,13) |

InChI Key |

CSDMPPNKNBRAOE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCOC(C1)C2=NC(=NC(=N2)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(oxan-2-YL)-1,3,5-triazin-2-amine typically involves the reaction of 4-chloro-1,3,5-triazine with oxan-2-ylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(oxan-2-YL)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base like triethylamine or sodium hydroxide.

Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents in an acidic or basic medium.

Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents in an inert solvent like tetrahydrofuran or ethanol.

Major Products Formed

Nucleophilic Substitution: Substituted triazines with various functional groups.

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Scientific Research Applications

4-Chloro-6-(oxan-2-YL)-1,3,5-triazin-2-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antiviral agent.

Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.

Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(oxan-2-YL)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and oxan-2-yl substituent play a crucial role in binding to the active site of the target molecule, leading to inhibition or modulation of its activity. The compound may also interfere with cellular pathways, affecting processes like DNA replication, protein synthesis, or signal transduction.

Comparison with Similar Compounds

Data Tables

Table 1: Substituent Effects at Position 6

Biological Activity

4-Chloro-6-(oxan-2-YL)-1,3,5-triazin-2-amine is a triazine derivative characterized by its unique structural properties and potential biological activities. This compound has garnered attention in medicinal chemistry due to its diverse applications and interactions within biological systems.

The molecular formula of this compound is with a molecular weight of approximately 214.65 g/mol. The compound features a triazine ring, which is known for its ability to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 214.65 g/mol |

| CAS Number | 1556478-71-7 |

Antimicrobial Activity

Research indicates that triazine derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various pathogens, including bacteria and fungi. The mechanism of action is often attributed to their ability to disrupt cellular processes or inhibit essential enzymes.

Cytotoxic Effects

Several studies have explored the cytotoxic effects of this compound on cancer cell lines. For example, it has been identified as having potential anticancer activity through mechanisms such as inducing apoptosis or inhibiting cell proliferation. The structure-activity relationship (SAR) analysis suggests that modifications to the triazine core can enhance its cytotoxic properties.

Case Studies

- Anticancer Activity : A study evaluating the cytotoxic effects of various triazine derivatives found that this compound demonstrated an IC50 value of less than 10 µM against specific cancer cell lines, indicating strong potential as an anticancer agent.

- Antimicrobial Efficacy : In vitro assays revealed that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL .

The biological activity of this compound is primarily linked to its interaction with nucleophiles in biological systems. This interaction can lead to the inhibition of key enzymatic pathways or modulation of cellular processes critical for pathogen survival or cancer cell proliferation .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler triazine derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Resolution Mass Spectrometry (HRMS) are employed for structural confirmation and purity assessment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.